molecular formula C8H8N4O2S2 B4698612 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide CAS No. 642462-53-1

4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide

Cat. No.: B4698612
CAS No.: 642462-53-1
M. Wt: 256.3 g/mol
InChI Key: VDWHPANMAQCVBR-UHFFFAOYSA-N
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Description

4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide is a heterocyclic compound that contains both a triazole ring and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide typically involves the reaction of a suitable benzene sulfonamide derivative with a triazole precursor. One common method is the cyclization of a hydrazine derivative with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit the activity of enzymes and receptors. The sulfonamide group can also interact with biological macromolecules, enhancing the compound’s overall bioactivity .

Properties

IUPAC Name

4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-16(13,14)7-3-1-6(2-4-7)12-5-10-11-8(12)15/h1-5H,(H,11,15)(H2,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHPANMAQCVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=S)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589537
Record name 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642462-53-1
Record name 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Reactant of Route 5
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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Reactant of Route 6
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4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide

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